molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7

CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)

Cat. No.: B2378885
CAS No.: 18605-65-7
M. Wt: 253.73
InChI Key: ROJHZDWWRMXWFU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester (9CI) is a carbamate ester derived from carbamic acid (NH₂COOH), where the hydroxyl group is replaced by a methyl ester, and the amino group is substituted with a 1-[(4-chlorophenyl)methyl]-3-butenyl moiety. Its IUPAC name reflects its systematic structure: the carbamate core, the 4-chlorophenyl substituent, and the butenyl chain. Key synonyms include methyl (1-(4-chlorophenyl)pent-4-en-2-yl)carbamate and [1-(4-chlorophenyl)pent-4-en-2-yl]carbamic acid methyl ester .

Property Value
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
CAS Number 18605-65-7
Density (Predicted) 1.130 ± 0.06 g/cm³
Boiling Point (Predicted) 377.9 ± 37.0°C

Structural Features :

  • 4-Chlorophenyl Group : A chlorinated aromatic ring attached via a methyl linker.
  • Butenyl Chain : A three-carbon unsaturated chain (C=C bond) at the 3-butenyl position.
  • Methyl Ester : A protective group, enhancing stability and solubility.

This carbamate’s design combines the reactivity of the carbamate group with the electronic and steric effects of the chlorophenyl and butenyl substituents.

Historical Development in Carbamate Chemistry

Carbamates emerged as pharmacologically active compounds in the 19th century, notably with the isolation of physostigmine from the Calabar bean (Physostigma venenosum). Synthetic carbamates gained prominence in the 20th century for agricultural (e.g., carbaryl ) and medicinal applications (e.g., pyridostigmine ).

Period Key Developments
19th Century Physostigmine identified as a carbamate alkaloid.
1930s–1950s Synthesis of aliphatic carbamates as fungicides.
1950s–1970s Carbaryl developed as an insecticide.

Properties

IUPAC Name

methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJHZDWWRMXWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3-buten-1-ol in the presence of a base to form the intermediate 1-[(4-chlorophenyl)methyl]-3-buten-1-ol. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .

Scientific Research Applications

Cholinesterase Inhibition

One of the most significant applications of carbamic acid derivatives is their role as cholinesterase inhibitors. This property is crucial for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : These compounds typically form a reversible covalent bond with the serine residue in the active site of cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism enhances cholinergic neurotransmission.
  • Research Findings : Studies have shown that certain derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, methyl(phenyl)carbamate has demonstrated an IC50 value of 1.97 µM against AChE, significantly outperforming established drugs like rivastigmine and galantamine.
CompoundIC50 (µM)Selectivity
Methyl(phenyl)carbamate1.97High
Rivastigmine501Moderate
Galantamine89.7Low

Anticancer Activity

Recent research has also explored the anticancer potential of carbamate derivatives. Some studies indicate that these compounds can inhibit cancer cell proliferation across various cell lines.

  • Case Study : Research involving microbial-derived bioactive compounds has shown that low molecular weight carbamates can effectively inhibit the proliferation of prostate cancer cells. Mechanisms include the induction of apoptosis and inhibition of cell cycle progression.

Synthesis and Derivatives

The synthesis of carbamic acid derivatives can be achieved through various chemical reactions involving carbon monoxide and alcohols in the presence of carbamic acid derivatives. This flexibility allows for modifications to enhance biological activity.

Potential Applications

The versatility of this compound enables its use as a precursor for synthesizing other bioactive carbamate derivatives with tailored properties for improved insecticidal, fungicidal, or herbicidal activities.

Carbon Capture

Emerging research highlights the potential use of carbamic acid derivatives in carbon capture technologies. For instance, studies indicate that these compounds can facilitate CO2 capture through novel mechanisms that enhance absorption efficiency compared to traditional methods.

  • Research Findings : A study demonstrated that a liquid amine combined with solid carbamic acid exhibited over 99% CO2 removal efficiency under a controlled environment, showcasing its potential for direct air capture systems.

Mechanism of Action

The mechanism of action of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among carbamates significantly impact their molecular weight, hydrophobicity (logP), and stability. Below is a comparative table based on available

Compound Name (9CI) Molecular Formula Molecular Weight Key Substituents logP* Hydrogen Bond Donors/Acceptors Stability Under Alkaline Conditions
Target Compound (hypothetical) C₁₃H₁₆ClNO₂ ~269.7 4-Cl-phenyl, butenyl, methyl ~3.5 1 donor, 3 acceptors Moderate (substituted ester)
Carbamic acid, (1,1-dimethylethyl)-, 4-methylphenyl ester C₁₂H₁₇NO₂ 207.27 tert-butyl, 4-methylphenyl - 1 donor, 2 acceptors High (steric bulk enhances stability)
Carbamic acid, (3-methoxyphenyl)-, [1,1'-biphenyl]-4-yl ester C₂₀H₁₇NO₃ 319.12 3-methoxy-phenyl, biphenyl 4.9 1 donor, 3 acceptors High (aromatic bulk)
4-Chlorobenzyl (3-methoxy-2-thienyl)carbamate C₁₃H₁₂ClNO₃S 297.75 4-Cl-benzyl, thienyl - 1 donor, 4 acceptors Unknown (thienyl may reduce stability)

*logP values are estimated for the target compound based on structural analogs.

Key Observations:
  • Substituent Effects: The 4-chlorophenyl group in the target compound likely increases stability compared to 4-methylphenyl (electron-donating) due to its electron-withdrawing nature . Biphenyl substituents (as in ) significantly increase molecular weight and lipophilicity (logP = 4.9), suggesting the target compound may have intermediate hydrophobicity.

Pharmacological and Toxicological Profiles

While direct pharmacological data for the target compound is unavailable, insights can be drawn from related carbamates:

  • Central Nervous System (CNS) Activity: Carbamic acid esters like PS-1 and P-8-Y exhibit potent antidepressant effects, surpassing imipramine in activity .
  • Toxicity : Carbamates generally show lower toxicity than tricyclic antidepressants (e.g., imipramine) . The target compound’s substituents may further reduce toxicity by improving metabolic stability.

Stability and Environmental Behavior

  • Alkaline Stability : Substituted carbamates (e.g., tert-butyl, biphenyl derivatives) are more stable under alkaline conditions than simple esters due to steric and electronic effects . The target compound’s 4-chlorophenyl and butenyl groups likely confer moderate stability, resisting decomposition into alcohols, amines, or CO₂ .
  • Environmental Persistence : Marine studies identify carbamates as degradation products (e.g., methyl 4-hydroxyphenylacetate) , suggesting the target compound may persist in specific environments unless metabolized by microbial activity.

Biological Activity

CarbaMic acid, specifically the compound [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester (9CI), belongs to the carbamate family of compounds. Carbamates are known for their diverse biological activities and pharmacological applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of CarbaMic acid can be represented as follows:

  • Chemical Formula : C₁₁H₁₃ClN₁O₂
  • Molecular Weight : 229.68 g/mol

The compound features a carbamate group, which is characterized by a carbonyl group (C=O) bonded to an alkoxy group (–O–R) and an amino group (–NR₂). This configuration contributes to its stability and biological activity.

Carbamates, including CarbaMic acid, exhibit various mechanisms of action that contribute to their biological effects:

  • Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
  • Antimicrobial Properties : Research indicates that certain carbamate derivatives possess antimicrobial activity against various pathogens. For instance, ethyl 4-chlorophenylcarbamate has shown efficacy against Entamoeba histolytica, the causative agent of amoebiasis .
  • Antitumor Effects : Some studies suggest that carbamate derivatives may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Pharmacological Applications

The pharmacological potential of CarbaMic acid is vast, with applications in several therapeutic areas:

  • Antiparasitic Agents : Due to its efficacy against E. histolytica, CarbaMic acid may serve as a lead compound for developing new antiparasitic drugs.
  • Neurological Disorders : Given its AChE inhibitory activity, it could be explored for treating conditions like Alzheimer's disease.
  • Insecticides : The compound's structural characteristics align with those of known insecticides, suggesting potential use in pest control.

Case Studies and Research Findings

StudyFindings
Antiamoebic Activity Study Ethyl 4-chlorophenylcarbamate demonstrated significant toxicity against E. histolytica, with effective concentrations identified for therapeutic use .
Toxicity Assessment The Ames test indicated that while some carbamates are mutagenic in certain organisms, CarbaMic acid showed no mutagenic effects in Salmonella but did exhibit carcinogenic potential in rats .
Pharmacological Review A review highlighted the role of carbamate structures in enhancing the biological activity of various pharmacophores, emphasizing their importance in drug design .

Q & A

Q. Table 1: Synthetic Route Comparison for CarbaMic Acid Derivatives

MethodReagentsYield (%)Purity (HPLC)Reference
Nucleophilic AcylationCarbamoyl chloride, Et₃N7298.5
Pd-Catalyzed CouplingAllyl bromide, Pd(PPh₃)₄6595.2

Q. Table 2: Biological Activity of Analogous Carbamates

CompoundTarget Enzyme (IC₅₀, nM)Antimicrobial (MIC, µg/mL)Reference
Methyl ester analogHDAC8: 450>100 (E. coli)
Propenyl ester (this compound)HDAC8: 15050 (S. aureus)

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